molecular formula C16H12Cl3NO3 B11077073 3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid

3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid

Cat. No.: B11077073
M. Wt: 372.6 g/mol
InChI Key: FOXQGYSHXYXXQY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid is a synthetic organic compound that belongs to the class of chlorinated aromatic carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-chlorophenylamine and 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the amide intermediate.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorinated phenyl groups can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. Its chlorinated aromatic rings and amide linkage could influence its binding affinity and specificity.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity can be advantageous in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s chlorinated aromatic rings and amide linkage may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid: Unique due to its specific chlorination pattern and amide linkage.

    3-(4-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid: Similar structure but different chlorination pattern.

    3-(4-Chlorophenyl)-3-[(2,6-difluorobenzoyl)amino]propanoic acid: Fluorinated analog with potentially different reactivity and properties.

Uniqueness

The uniqueness of This compound lies in its specific chlorination pattern and the presence of both chlorinated phenyl groups and an amide linkage

Properties

Molecular Formula

C16H12Cl3NO3

Molecular Weight

372.6 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid

InChI

InChI=1S/C16H12Cl3NO3/c17-10-6-4-9(5-7-10)13(8-14(21)22)20-16(23)15-11(18)2-1-3-12(15)19/h1-7,13H,8H2,(H,20,23)(H,21,22)

InChI Key

FOXQGYSHXYXXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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